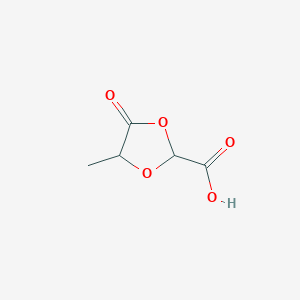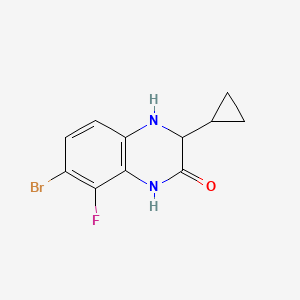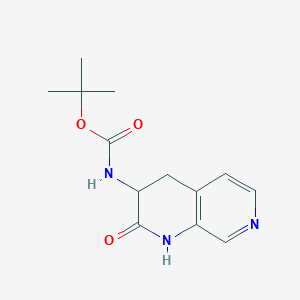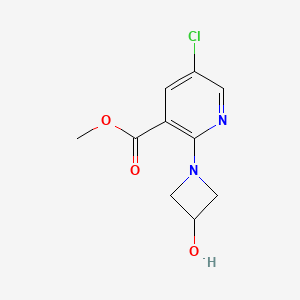
4-Methyl-5-oxo-1,3-dioxolane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-5-oxo-1,3-dioxolane-2-carboxylic acid is an organic compound with the molecular formula C5H6O5. It is a member of the dioxolane family, characterized by a five-membered ring containing two oxygen atoms. This compound is notable for its unique structure, which includes a carboxylic acid group and a ketone group, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-oxo-1,3-dioxolane-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloromethyl-5-methyl-1,3-dioxol-2-one with formic acid in the presence of triethylamine. The reaction is carried out in acetonitrile at a temperature of 60-65°C for about 5-6 hours .
Industrial Production Methods
Industrial production of this compound can be scaled up using similar synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-oxo-1,3-dioxolane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as thionyl chloride can be used to convert the carboxylic acid group to an acyl chloride, which can then undergo further substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted dioxolanes, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Methyl-5-oxo-1,3-dioxolane-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving dioxolane derivatives.
Medicine: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Methyl-5-oxo-1,3-dioxolane-2-carboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes and other proteins, influencing their activity. The ketone group can participate in nucleophilic addition reactions, making the compound a versatile intermediate in biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-5-oxo-1,3-dioxolane-4-carboxylic acid: This compound has a similar dioxolane ring structure but with different substituents.
5-Methyl-1,3-dioxolane-2,4-dione: Another related compound with a dioxolane ring and different functional groups
Uniqueness
4-Methyl-5-oxo-1,3-dioxolane-2-carboxylic acid is unique due to its specific combination of a methyl group, a ketone group, and a carboxylic acid group within the dioxolane ring. This unique structure imparts distinct reactivity and makes it a valuable intermediate in various chemical syntheses .
Properties
CAS No. |
61799-61-9 |
|---|---|
Molecular Formula |
C5H6O5 |
Molecular Weight |
146.10 g/mol |
IUPAC Name |
4-methyl-5-oxo-1,3-dioxolane-2-carboxylic acid |
InChI |
InChI=1S/C5H6O5/c1-2-4(8)10-5(9-2)3(6)7/h2,5H,1H3,(H,6,7) |
InChI Key |
SSTVYUZOOJYZAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)OC(O1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![3-[2-ethyl-4-(N-hydroxycarbamimidoyl)-6-methyl-phenyl]-propionic acid tert-butyl ester](/img/structure/B13940548.png)




